7-Chloro-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
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Overview
Description
7-Chloro-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine is a fluorinated aromatic amine compound characterized by its unique chemical structure. This compound is part of the broader class of fluorinated aromatic compounds, which are known for their stability and resistance to degradation. The presence of chlorine and multiple fluorine atoms in its structure imparts distinct chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine typically involves multiple steps, starting with the construction of the benzene ring followed by the introduction of fluorine and chlorine atoms. One common approach is the halogenation of a precursor compound, followed by fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced catalysts and optimized reaction conditions can help achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a useful tool in studying biological systems, particularly in the context of fluorinated biomolecules.
Industry: Used in the production of advanced materials, such as fluoropolymers, which have applications in electronics, aerospace, and other high-performance industries.
Mechanism of Action
The mechanism by which 7-Chloro-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms in its structure can enhance binding affinity and selectivity, leading to more potent and specific biological effects.
Comparison with Similar Compounds
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine: Lacks the chlorine atom, resulting in different chemical properties.
7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine: Does not have fluorine atoms, leading to variations in reactivity and stability.
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine: Similar structure but different position of chlorine atom.
Uniqueness: The presence of both chlorine and fluorine atoms in 7-Chloro-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine gives it unique chemical and physical properties compared to its analogs. These properties make it particularly useful in specific applications where stability and reactivity are critical.
Properties
IUPAC Name |
6-chloro-2,2,3,3-tetrafluoro-1,4-benzodioxin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF4NO2/c9-3-1-5-6(2-4(3)14)16-8(12,13)7(10,11)15-5/h1-2H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNOQBZCKNIEBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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